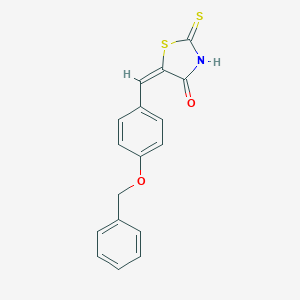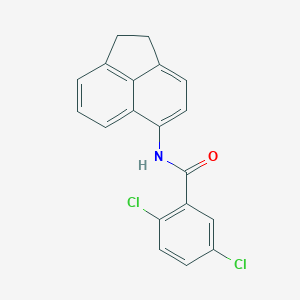![molecular formula C36H36FNO9S3 B413314 TETRAETHYL 6'-(4-FLUOROBENZOYL)-5',5',9'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B413314.png)
TETRAETHYL 6'-(4-FLUOROBENZOYL)-5',5',9'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multistep reactions. One common approach is the multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and L-proline . This reaction is carried out without any catalyst and is characterized by IR, NMR, UV-visible, and mass spectral data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of starting materials, and implementing efficient purification processes.
化学反应分析
Types of Reactions
Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydro derivatives.
科学研究应用
Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Spiro[indole-3,3’-pyrrolizine] derivatives: These compounds share a similar spiro structure and have been studied for their biological activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of functional groups and the specific arrangement of atoms within its structure
属性
分子式 |
C36H36FNO9S3 |
|---|---|
分子量 |
741.9g/mol |
IUPAC 名称 |
tetraethyl 6'-(4-fluorobenzoyl)-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H36FNO9S3/c1-8-44-31(40)25-26(32(41)45-9-2)48-29-24(36(25)49-27(33(42)46-10-3)28(50-36)34(43)47-11-4)22-18-19(5)12-17-23(22)38(35(29,6)7)30(39)20-13-15-21(37)16-14-20/h12-18H,8-11H2,1-7H3 |
InChI 键 |
OWFMQXDAYHLCTA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)C)N(C2(C)C)C(=O)C5=CC=C(C=C5)F)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)C)N(C2(C)C)C(=O)C5=CC=C(C=C5)F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-(4-Bromo-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B413231.png)
![N-(2,3-dichlorobenzylidene)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B413234.png)
![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B413238.png)
![N-(2-chlorobenzylidene)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413239.png)
![(5E)-2-anilino-5-[(2,6-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413242.png)
![N-(3-chlorobenzylidene)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413243.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B413246.png)

![2,5-dichloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413249.png)
![4-({[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-furoate](/img/structure/B413250.png)
![2-Furyl 4-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl)benzoate](/img/structure/B413252.png)
![4-Bromo-2-ethoxy-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B413254.png)
